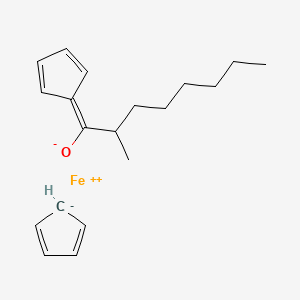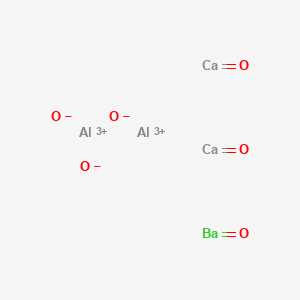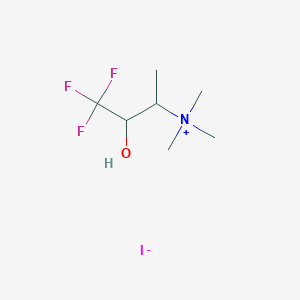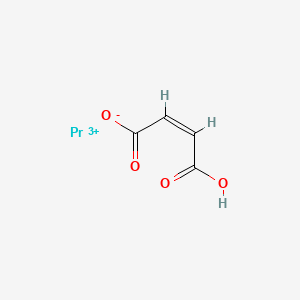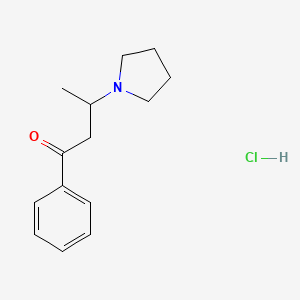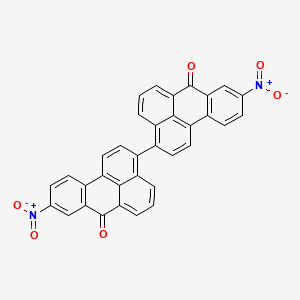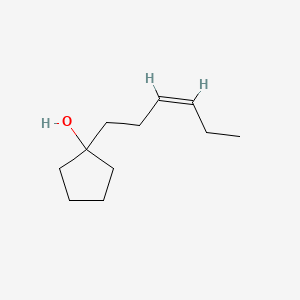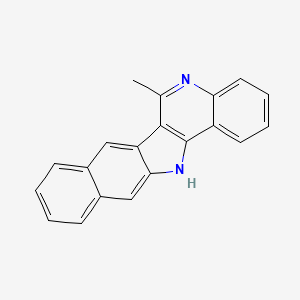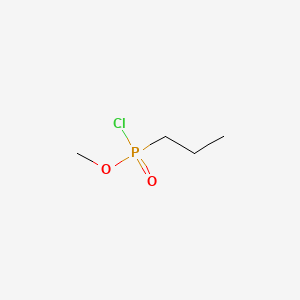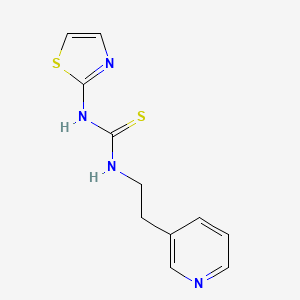
1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane is an organotin compound with the chemical formula C8H18Cl4OSn2. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane typically involves the reaction of dibutyltin dichloride with water or other oxygen-containing compounds. The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic halides for substitution reactions.
Scientific Research Applications
1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Studies have explored its potential as an antimicrobial agent due to its organotin structure.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane involves its interaction with molecular targets such as enzymes and cellular membranes. Its effects are mediated through the disruption of cellular processes, leading to antimicrobial and other biological activities. The specific pathways involved depend on the context of its application and the target organisms or cells .
Comparison with Similar Compounds
1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane can be compared with other organotin compounds such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Dibutyltin dichloride: Used in the synthesis of other organotin compounds and as a catalyst.
Properties
CAS No. |
93841-43-1 |
|---|---|
Molecular Formula |
C8H18Cl4OSn2 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
butyl-[butyl(dichloro)stannyl]oxy-dichlorostannane |
InChI |
InChI=1S/2C4H9.4ClH.O.2Sn/c2*1-3-4-2;;;;;;;/h2*1,3-4H2,2H3;4*1H;;;/q;;;;;;;2*+2/p-4 |
InChI Key |
APFUNHDVSKJROC-UHFFFAOYSA-J |
Canonical SMILES |
CCCC[Sn](O[Sn](CCCC)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


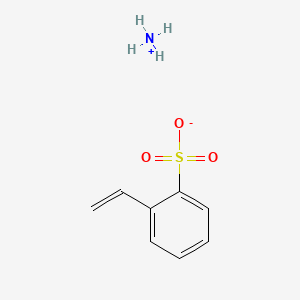
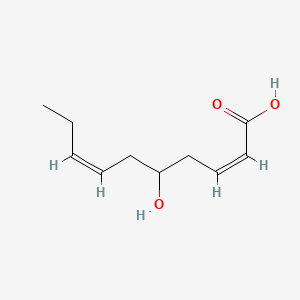
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
